molecular formula C22H25N3O3S B2822026 3-(azepane-1-carbonyl)-1-[(4-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251623-62-7

3-(azepane-1-carbonyl)-1-[(4-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2822026
CAS No.: 1251623-62-7
M. Wt: 411.52
InChI Key: MKRWUOFEWAWUAG-UHFFFAOYSA-N
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Description

“3-(azepane-1-carbonyl)-1-[(4-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” is a synthetic organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound includes an azepane ring, a benzothiadiazine core, and a 4-methylphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(azepane-1-carbonyl)-1-[(4-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiadiazine ring.

    Introduction of the Azepane Ring: The azepane ring can be introduced through nucleophilic substitution reactions, where an azepane derivative reacts with an intermediate compound.

    Attachment of the 4-Methylphenyl Group: This step involves the alkylation of the benzothiadiazine core with a 4-methylphenylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzothiadiazine ring is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules with potential biological activities.

Biology

In biological research, the compound may be studied for its interactions with enzymes, receptors, and other biomolecules, providing insights into its potential therapeutic effects.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of diseases where benzothiadiazine derivatives have shown efficacy, such as hypertension and certain cancers.

Industry

In the industrial sector, the compound may be used in the development of new materials, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of “3-(azepane-1-carbonyl)-1-[(4-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s effects are mediated through pathways such as:

    Inhibition of Enzymes: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Modulation: By binding to specific receptors, the compound can modulate cellular signaling and physiological responses.

    Ion Channel Blockade: The compound may block ion channels, affecting ion flow and cellular excitability.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazine Derivatives: Compounds with similar benzothiadiazine cores, such as hydrochlorothiazide and diazoxide.

    Azepane Derivatives: Compounds containing azepane rings, such as azepane-based drugs and intermediates.

    4-Methylphenyl Derivatives: Compounds with 4-methylphenyl groups, such as toluene derivatives and related aromatic compounds.

Uniqueness

The uniqueness of “3-(azepane-1-carbonyl)-1-[(4-methylphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione” lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

azepan-1-yl-[1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-17-10-12-18(13-11-17)16-25-19-8-4-5-9-20(19)29(27,28)21(23-25)22(26)24-14-6-2-3-7-15-24/h4-5,8-13H,2-3,6-7,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRWUOFEWAWUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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